bis-PEG23-endo-BCN
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Overview
Description
Bis-PEG23-endo-BCN is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-PEG23-endo-BCN involves the conjugation of polyethylene glycol chains to the BCN moiety. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG23-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in solvents such as DMSO, dichloromethane (DCM), or dimethylformamide (DMF) under mild conditions .
Major Products Formed
The major product formed from the SPAAC reaction of this compound with azide-containing molecules is a stable triazole linkage. This product is highly stable and can be used in various applications, including the synthesis of PROTACs .
Scientific Research Applications
Bis-PEG23-endo-BCN is widely used in scientific research due to its versatility and efficiency in click chemistry reactions. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are used to selectively degrade target proteins
Biology: Employed in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups
Medicine: Utilized in the development of targeted therapies, including drug delivery systems and diagnostic agents
Industry: Applied in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages with various functional groups
Mechanism of Action
Bis-PEG23-endo-BCN exerts its effects through the SPAAC reaction, which involves the formation of a stable triazole linkage between the BCN group and an azide-containing molecule. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in biological systems . The resulting triazole linkage is highly stable and can be used to link various functional groups, enabling the synthesis of complex molecules such as PROTACs .
Comparison with Similar Compounds
Bis-PEG23-endo-BCN is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst. This makes it particularly suitable for biological applications, where copper can be toxic. Similar compounds include:
Bis-PEG4-endo-BCN: A shorter polyethylene glycol chain version of this compound, used in similar applications but with different solubility and reactivity properties
Bis-PEG12-endo-BCN: Another variant with a different polyethylene glycol chain length, offering different physical and chemical properties
Bis-PEG23-endo-DIBO: A similar compound that contains a dibenzocyclooctyne (DIBO) group instead of BCN, used in copper-free click chemistry reactions
This compound stands out due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in various solvents, making it highly versatile for a wide range of applications .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H124N2O27/c73-69(98-61-67-63-9-5-1-2-6-10-64(63)67)71-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-72-70(74)99-62-68-65-11-7-3-4-8-12-66(65)68/h63-68H,5-62H2,(H,71,73)(H,72,74) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGYKDGFYVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H124N2O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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